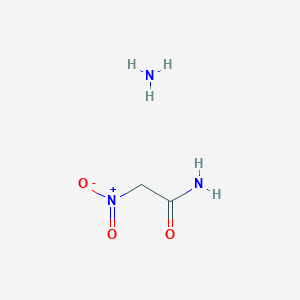
2-nitroacetamide amine
Übersicht
Beschreibung
2-Nitroacetamide ammoniate is a compound with the molecular formula C2H7N3O3 . It is also known by other names such as 2-nitroacetamide amine, azane;2-nitroacetamide, and 2-Nitroacetamide, ammonia salt .
Molecular Structure Analysis
The molecular structure of 2-Nitroacetamide ammoniate consists of 2 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C2H4N2O3.H3N/c3-2 (5)1-4 (6)7;/h1H2, (H2,3,5);1H3 .
Physical and Chemical Properties Analysis
2-Nitroacetamide ammoniate has a molecular weight of 121.10 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 121.04874109 g/mol .
Wissenschaftliche Forschungsanwendungen
Nitrification and Nitrogen Cycle
2-Nitroacetamide ammoniate plays a role in the nitrogen cycle, specifically in nitrification processes. Nitrification is the biological oxidation of ammonia (NH3) to nitrate (NO3−), a key part of the biogeochemical nitrogen cycle. This process involves several microbial pathways and is crucial in environmental and agricultural contexts. For example, studies have shown the involvement of various bacteria and archaea in nitrification, highlighting its complexity and significance in nitrogen transformations in modern agriculture (Lancaster et al., 2018) (Coskun et al., 2017).
Environmental Impact and Greenhouse Gas Emissions
The nitrification process is associated with the production of greenhouse gases like nitrous oxide (N2O). Understanding the mechanisms of N2O production during nitrification is vital for addressing environmental concerns. Research has explored the roles of nitrifier denitrification and the factors influencing N2O emissions, such as soil conditions and microbial activities (Wrage et al., 2001) (Beeckman et al., 2018).
Ammonia Oxidation and Microbial Ecology
Studies on ammonia-oxidizing bacteria (AOB) have provided insights into the microbial ecology of nitrification. These bacteria use ammonia oxidation as their energy source, playing a crucial role in the global nitrogen cycle. Research in this area helps in understanding the distribution, diversity, and ecological roles of these bacteria, which are pivotal in both natural and engineered systems (Kowalchuk & Stephen, 2001).
Agricultural Applications and Mitigation Strategies
The application of 2-Nitroacetamide ammoniate in agriculture, particularly in relation to nitrogen use and efficiency, has been a focus of research. Studies have investigated its role in mitigating nitrogen losses in agricultural soils, emphasizing the need for efficient nitrification inhibition strategies to reduce environmental impacts while maintaining crop productivity (Hu et al., 2013).
Water Treatment and Ammonia Removal
Research on the removal of ammonia in water treatment processes has also highlighted the relevance of 2-Nitroacetamide ammoniate. The process of nitrification during biological filtration is used to remove ammonia, which can cause water quality issues. Understanding the dynamics of this process is essential for optimizing water treatment systems and ensuring safe drinking water (Kihn et al., 2000).
Wirkmechanismus
Target of Action
Nitro compounds, including 2-nitroacetamide amine, have been studied for many years as good examples of proton transfer in water involving c–h bonds .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. One commonly used method for its preparation is the reaction of acetic acid with nitric acid under sulfuric acid catalysis to produce nitroacetic acid, which is then dehydrated to form this compound .
Biochemical Pathways
Nitro compounds are known to undergo enzymatic α-hydroxylation with cytochrome p450, forming dealkylated primary nitrosamines . These unstable primary nitrosamines further decompose to form diazonium, a DNA alkylating agent .
Pharmacokinetics
Nitrosamines, a class of compounds that includes this compound, have been found in various drug products, indicating that they can be absorbed and distributed in the body .
Result of Action
Nitrosamines, including this compound, are known to be carcinogenic, mutagenic, and teratogenic . They can cause disorders in the nervous, respiratory, and cardiovascular systems, as well as allergic reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high pH has a positive influence on nitrosamine formation at room temperature . Coexisting substances such as nitrate, nitrite, humic acid, and tert-butanol can inhibit the generation of nitrosamines due to hydroxyl radical competition and scavenging .
Eigenschaften
IUPAC Name |
azane;2-nitroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O3.H3N/c3-2(5)1-4(6)7;/h1H2,(H2,3,5);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLCYYRAECUNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)[N+](=O)[O-].N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)
![4-[(3,5-Difluorobenzyl)oxy]benzaldehyde](/img/structure/B3041046.png)
![N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide](/img/structure/B3041051.png)
![1-[3-(Trifluoromethoxy)phenyl]-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041052.png)
![Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate](/img/structure/B3041054.png)
![1-(4-Chlorophenyl)-3-{5-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041057.png)
![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3041058.png)
![{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}methanol](/img/structure/B3041059.png)
![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde](/img/structure/B3041061.png)
![N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3041063.png)
![6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B3041064.png)

![3-(3,5-dimethyl-1H-pyrrol-2-yl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041066.png)
